molecular formula C13H17ClO B8336038 1-Chloro-5-methyl-3-phenylhex-5-en-3-ol

1-Chloro-5-methyl-3-phenylhex-5-en-3-ol

Cat. No.: B8336038
M. Wt: 224.72 g/mol
InChI Key: QPBMIQQUGIGPEM-UHFFFAOYSA-N
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Description

1-Chloro-5-methyl-3-phenylhex-5-en-3-ol is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.730 g/mol . Its structure features a chlorine substituent, a tertiary alcohol functional group, and an unsaturated isoprenoid chain terminating in a 5-methyl-5-hexene motif, all centered on a chiral carbon atom bearing a phenyl group . The specific stereoisomer (3R)-1-Chloro-3-phenyl-5-methyl-5-hexene-3-ol is recognized as a substance with a clearly defined structure . This combination of functional groups and chirality makes it a valuable intermediate for research applications. It is primarily used in synthetic organic chemistry as a chiral building block for the construction of more complex molecules. Researchers can utilize this compound to develop novel pharmaceuticals, agrochemicals, or fragrances, leveraging its reactive sites for further chemical transformations. The presence of both a chloro and a hydroxy group on the same carbon skeleton offers a versatile handle for nucleophilic substitutions and the formation of heterocyclic compounds. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-chloro-5-methyl-3-phenylhex-5-en-3-ol

InChI

InChI=1S/C13H17ClO/c1-11(2)10-13(15,8-9-14)12-6-4-3-5-7-12/h3-7,15H,1,8-10H2,2H3

InChI Key

QPBMIQQUGIGPEM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Acidity of Hydroxyl Group

  • The target compound’s tertiary alcohol (pKa ~18–20) is less acidic than secondary or primary alcohols. The phenyl group slightly enhances acidity via electron-withdrawing resonance effects, but steric hindrance limits deprotonation .
  • In contrast, 3-Ethylhex-5-yn-3-ol (tertiary alcohol with alkyne) has a lower pKa (~17–19) due to the electron-withdrawing sp-hybridized carbon adjacent to the hydroxyl group .

Solubility and Polarity

  • The target compound’s chlorine and hydroxyl groups increase polarity, favoring solubility in polar aprotic solvents (e.g., DMSO).
  • 5-Chloro-5-methylhex-1-ene lacks polar groups, making it soluble in non-polar solvents like hexane .
  • The benzyloxy group in 5-Methyl-1-(phenylmethoxy)hex-5-en-3-ol reduces water solubility but enhances lipophilicity .

Stability and Toxicity

  • Chlorinated alcohols like the target compound may exhibit higher toxicity compared to non-chlorinated analogs (e.g., 1-Phenylhex-5-en-3-ol). The chlorine atom could also increase environmental persistence .
  • 3-Ethylhex-5-yn-3-ol’s alkyne moiety poses stability risks under acidic or oxidizing conditions, unlike the target compound’s alkene .

Preparation Methods

Step-by-Step Procedure

  • Charging the Reactor : 5-Methyl-3-phenylhex-5-en-3-ol (1.0 mol) is dissolved in 500 mL anhydrous DCM under nitrogen atmosphere.

  • Cooling : The solution is cooled to 0°C using an ice-salt bath.

  • HCl Introduction : Gaseous HCl is bubbled through the solution at a rate of 0.2 L/min for 4 hours.

  • Quenching : Excess HCl is neutralized with saturated NaHCO₃ (200 mL).

  • Workup : The organic layer is separated, washed with brine (2 × 150 mL), and dried over MgSO₄.

  • Purification : Solvent removal under reduced pressure yields a crude oil, which is purified via flash chromatography (silica gel, hexane/ethyl acetate 9:1).

Alternative Pathways and Comparative Analysis

Alkoxymercuration-Demercuration

Though less common, alkoxymercuration-demercuration provides an alternative route. This two-step process involves:

  • Alkoxymercuration : Reaction of 5-methyl-3-phenylhex-5-en-3-ol with mercuric acetate in methanol, forming a mercurinium ion intermediate.

  • Demercuration : Treatment with NaCl in aqueous THF replaces the mercury moiety with chloride.

While theoretically viable, this method suffers from poor atom economy (mercury waste) and lower yields (~50%) compared to direct hydrochlorination.

Radical Chlorination

Pilot-scale studies have explored tert-butyl hypochlorite (t-BuOCl) as a chlorine radical source. Under UV irradiation, the reaction proceeds via a chain mechanism:
R-H+ClR+HCl\text{R-H} + \text{Cl}^\bullet \rightarrow \text{R}^\bullet + \text{HCl}
R+Cl2R-Cl+Cl\text{R}^\bullet + \text{Cl}_2 \rightarrow \text{R-Cl} + \text{Cl}^\bullet
However, competing side reactions (e.g., dichlorination) reduce selectivity, capping yields at 62%.

Critical Parameters Affecting Yield and Purity

Solvent Effects

  • Polar Aprotic Solvents : DCM outperforms THF or DMF due to better HCl solubility and minimal side reactions.

  • Water Content : >0.1% H₂O promotes elimination pathways, forming 5-methyl-3-phenylhexa-1,5-dien-3-ol as a byproduct.

Temperature Optimization

Below 0°C, reaction kinetics become prohibitively slow. Above 10°C, competing polymerization of the alkene occurs. The patent-recommended 0–5°C window balances these factors.

Analytical Characterization

Successful synthesis is confirmed through:

TechniqueKey Data Points
¹H NMR δ 1.28 (s, 3H, CH₃), 2.31–2.68 (m, 4H, CH₂), 5.42 (t, 1H, CH=CH₂), 7.25–7.38 (m, 5H, Ar-H)
GC-MS m/z 224.72 (M⁺, 100%), 189.1 (M⁺-Cl)
IR 3450 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C)

Industrial Scalability Challenges

  • HCl Handling : Gas-phase HCl requires specialized equipment to prevent corrosion.

  • Byproduct Management : Neutralization of excess HCl generates NaCl, necessitating efficient filtration systems.

  • Chromatography Limitations : Flash chromatography remains impractical at >10 kg scales; fractional distillation is preferred for bulk purification.

Emerging Methodologies

Recent advances in flow chemistry enable continuous hydrochlorination with inline IR monitoring. Preliminary data show 82% yield at 50 g/hr throughput, though long-term catalyst stability requires further study .

Q & A

What are the primary synthetic routes for preparing 1-Chloro-5-methyl-3-phenylhex-5-en-3-ol, and how do reaction parameters influence product yield and selectivity?

  • (Basic) *
    The compound is synthesized via chlorination of a pre-formed alcohol precursor. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions introduces the chlorine atom at the 1-position. Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or ethers) minimize side reactions like alkene isomerization. Catalytic bases (e.g., pyridine) neutralize HCl byproducts, improving yields (60–85%) . Steric hindrance around the hydroxyl group and competing pathways (e.g., elimination) require careful optimization of stoichiometry and reaction time .

How can NMR spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

  • (Basic) *
  • ¹H NMR : The vinyl proton (C5-H) adjacent to the double bond appears as a multiplet (δ 5.2–5.8 ppm). The chlorine deshields C1-H, causing a downfield shift (δ 3.8–4.2 ppm).
  • ¹³C NMR : Confirms the quaternary C3 (δ 70–75 ppm) and chlorinated C1 (δ 45–50 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 228.0851 (C₁₃H₁₅ClO⁺) with isotopic patterns matching chlorine . Purity is assessed via integration of diagnostic peaks and absence of extraneous signals.

What strategies resolve contradictions in reported reaction yields or stereochemical outcomes during synthesis?

  • (Advanced) *
    Discrepancies arise from solvent polarity effects (e.g., THF vs. DCM) on intermediate stability and enantioselectivity. Design of Experiments (DOE) screening temperature, catalyst loading, and solvent systems identifies optimal conditions. Cross-referencing with analogs (e.g., chlorinated hexenols with phenyl groups) clarifies mechanistic pathways . For example, trace moisture may hydrolyze intermediates, reducing yields—strict anhydrous protocols mitigate this .

How can computational methods (DFT, retrosynthetic algorithms) guide novel synthetic pathway development?

  • (Advanced) *
  • DFT : Predicts transition-state energies for chlorination or alkene formation, optimizing regioselectivity.
  • AI-driven retrosynthesis : Decomposes the target into precursors like hex-5-en-3-ol derivatives, evaluating routes for step economy. Tandem Claisen-Schmidt condensations followed by stereospecific chlorination have been proposed using these tools .

What methodologies achieve enantiomeric purity in compounds with multiple stereogenic centers?

  • (Advanced) *
  • Chiral resolution : Diastereomeric salt formation (e.g., (R)-mandelic acid) or enzymatic kinetic resolution separates enantiomers.
  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (proline derivatives) at C3 ensure stereochemical fidelity. Dynamic kinetic resolution during chlorination enhances enantioselectivity .

How do structural analogs inform structure-activity relationship (SAR) studies?

  • (Advanced) *
    Analogs like 1-Phenylhexan-3-ol (saturated) and phenylhex-5-en-3-one (oxidized) reveal the chloroalkene moiety's role in bioactivity. Chlorine replacement with fluorine reduces electrophilicity, while saturation diminishes receptor binding. Such insights guide pharmacokinetic optimization .

What advanced analytical techniques validate stereochemical configurations?

  • (Advanced) *
  • X-ray crystallography : Resolves absolute configuration (e.g., C3 stereochemistry) .
  • Vibrational circular dichroism (VCD) : Correlates experimental and calculated spectra to confirm enantiomers .

How is the compound’s stability assessed under varying storage conditions?

  • (Advanced) *
    Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Light-sensitive chloroalkene bonds necessitate amber glass storage. Hydrolysis at C1-Cl is pH-dependent, requiring neutral buffers for aqueous formulations .

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